molecular formula C5H4BrClN2 B1524805 3-Bromo-4-chloropyridin-2-amine CAS No. 221297-82-1

3-Bromo-4-chloropyridin-2-amine

Cat. No. B1524805
M. Wt: 207.45 g/mol
InChI Key: CNOIGNSHTUNNGC-UHFFFAOYSA-N
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Description

3-Bromo-4-chloropyridin-2-amine is a chemical compound with the molecular weight of 207.46 . It is typically a white to yellow to brown solid .


Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-4-chloro-2-pyridinamine . The InChI code is 1S/C5H4BrClN2/c6-4-3(7)1-2-9-5(4)8/h1-2H, (H2,8,9) .


Physical And Chemical Properties Analysis

3-Bromo-4-chloropyridin-2-amine is a white to yellow to brown solid . It has a molecular weight of 207.46 .

Scientific Research Applications

Synthesis and Catalysis

3-Bromo-4-chloropyridin-2-amine is a versatile intermediate in organic synthesis, particularly in the field of catalysis. A study demonstrates its application in selective amination reactions catalyzed by a palladium-xantphos complex, achieving high yields and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Furthermore, microwave-assisted amination of 3-bromo-2-chloropyridine with various substituted aminoethanols showcases the compound's reactivity under microwave irradiation, leading to superior conversion and yield compared to conventional heating conditions (Jeong Guen Kim et al., 2010).

Chemical Rearrangements and Intermediates

Research also highlights its role in chemical rearrangements, presuming the involvement of a pyridyne intermediate. Reactions involving potassium amide in liquid ammonia lead to various amino-substituted pyridines, suggesting complex mechanisms and potential for novel synthetic pathways (M. Pieterse & H. J. Hertog, 2010).

Medicinal Chemistry Applications

The synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines from a related compound underscores its importance in medicinal chemistry, offering a pathway to small molecules that could interact with biological targets (S. Schmid, D. Schühle, & V. Austel, 2006). This underlines its potential in the discovery and development of new therapeutic agents.

Advanced Organic Synthesis Techniques

Techniques such as the palladium-catalyzed amination of aryl chlorides, bromides, and triflates further demonstrate the compound's utility in complex organic synthesis, enabling the efficient formation of N-arylated products under mild conditions (J. Wolfe et al., 2000). This highlights the adaptability and efficiency of 3-Bromo-4-chloropyridin-2-amine in facilitating key synthetic transformations.

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

3-bromo-4-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOIGNSHTUNNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702031
Record name 3-Bromo-4-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloropyridin-2-amine

CAS RN

221297-82-1
Record name 3-Bromo-4-chloro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221297-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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